molecular formula C14H12N4 B11875072 4-(2-Methylquinolin-3-YL)pyrimidin-2-amine

4-(2-Methylquinolin-3-YL)pyrimidin-2-amine

Cat. No.: B11875072
M. Wt: 236.27 g/mol
InChI Key: UXQXXPPDDHLCFU-UHFFFAOYSA-N
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Description

4-(2-Methylquinolin-3-YL)pyrimidin-2-amine is a heterocyclic compound that features both quinoline and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylquinolin-3-YL)pyrimidin-2-amine typically involves the construction of the quinoline and pyrimidine rings followed by their coupling. One common method for synthesizing the quinoline moiety is the Doebner–von Miller reaction, which involves the condensation of aniline derivatives with α,β-unsaturated carbonyl compounds . The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, aldehydes, and β-keto esters .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, such as transition metals, and the application of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylquinolin-3-YL)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline moiety would yield quinoline N-oxide, while reduction of nitro groups would yield the corresponding amines .

Scientific Research Applications

4-(2-Methylquinolin-3-YL)pyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methylquinolin-3-YL)pyrimidin-2-amine involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . The exact pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methylquinolin-3-YL)pyrimidin-2-amine is unique due to its combination of quinoline and pyrimidine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

4-(2-methylquinolin-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C14H12N4/c1-9-11(13-6-7-16-14(15)18-13)8-10-4-2-3-5-12(10)17-9/h2-8H,1H3,(H2,15,16,18)

InChI Key

UXQXXPPDDHLCFU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1C3=NC(=NC=C3)N

Origin of Product

United States

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